5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide
Overview
Description
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multi-step chemical processes. For instance, derivatives of 4-amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides were prepared and evaluated for their activities, highlighting the complexity of synthesizing such compounds (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992). These processes often involve regioselective modifications and the use of specific intermediates to achieve the desired structure.
Molecular Structure Analysis
The structural analysis of benzamide derivatives can reveal detailed insights into their conformation and electronic properties. For example, the crystal structure of 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was determined, showcasing the dihedral angles and molecular geometry that could be analogous to the compound of interest (Saeed, Hussain, Abbas, & Bolte, 2010). Such analyses are crucial for understanding the physical and chemical behavior of these molecules.
Chemical Reactions and Properties
Benzamides and their derivatives undergo various chemical reactions, indicating a rich chemistry that can be tailored for specific applications. The reactivity with different chemical agents and under various conditions can lead to the formation of new compounds or the modification of existing ones. For instance, the reaction of benzamides with maleic anhydride and subsequent cyclization to yield new derivatives illustrates the chemical versatility of these compounds (Kolyamshin et al., 2021).
Physical Properties Analysis
The physical properties of benzamides, such as solubility, melting point, and crystallinity, can vary significantly depending on their specific structure and substituents. The preparation and characterization of polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) demonstrate the impact of molecular structure on physical properties (Yanagi et al., 2000). These properties are critical for the compound's application and behavior in various environments.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are central to understanding the utility and safety of benzamides. Studies on the synthesis and evaluation of benzamides for antibacterial and antifungal activities provide insights into their potential bioactivity and chemical interactions (Ertan et al., 2007).
Scientific Research Applications
Synthesis and Anticancer Applications
Benzamide derivatives have been extensively studied for their potential anticancer properties. One study involved the synthesis of various quinazolinones starting from benzamide precursors similar to "5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide." These compounds demonstrated significant cytotoxic effects against a range of cancer cell lines, indicating the potential of benzamide derivatives in cancer therapy (Hour et al., 2007).
Role in Organic Magnetic Materials
In the realm of organic chemistry, benzamides are also pivotal in creating organic magnetic materials. Research into the synthesis and characterization of benzimidazole-based compounds, which share a core structure with benzamides, has contributed to understanding their applications as magnetic materials (Ferrer et al., 2001).
Development of High-Performance Polymers
Benzamides serve as key intermediates in the synthesis of high-performance polymers. For instance, studies on polyamides incorporating ether and ester units, derived from benzamide-related compounds, reveal improvements in solubility and thermal stability, highlighting their significance in materials science (Ebadi & Mehdipour‐Ataei, 2010).
Antiviral Research
The role of benzamides in antiviral research is noteworthy, with studies on disubstituted benzimidazole ribonucleosides showing activity against human cytomegalovirus. Such findings underscore the therapeutic potential of benzamide derivatives in treating viral infections (Zou et al., 1996).
Antimicrobial and Antioxidant Activities
Benzamide derivatives have also been identified for their antimicrobial and antioxidant properties. A study on compounds isolated from endophytic Streptomyces highlighted a new benzamide with notable antimicrobial and antioxidant activities, indicating the broad spectrum of applications for benzamide derivatives in pharmaceutical research (Yang et al., 2015).
properties
IUPAC Name |
5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c17-11-4-5-14(13(9-11)16(23)18-6-7-21)19-15(22)10-2-1-3-12(8-10)20(24)25/h1-5,8-9,21H,6-7H2,(H,18,23)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEPNGYBYPTHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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